molecular formula C21H18N2O5 B253013 Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate

Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate

Cat. No. B253013
M. Wt: 378.4 g/mol
InChI Key: OSKROUSEXVSNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyridazine family of compounds and has a unique structure that makes it an attractive target for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate in laboratory experiments is its versatility. It can be used in a variety of assays and applications, including cell culture and animal studies. However, one of the limitations of using Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate is its relatively high cost, which may limit its use in certain research applications.

Future Directions

There are a number of potential future directions for research on Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate. One area of interest is in the development of new anti-inflammatory and anti-cancer drugs based on the structure of Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate. Another potential area of research is in the development of new imaging probes for use in biological systems. Finally, further studies are needed to fully understand the mechanism of action of Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate and its potential applications in a variety of research fields.

Synthesis Methods

The synthesis of Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate is a complex process that involves several steps. One of the most common methods for synthesizing Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate is through a reaction between 2,3-dihydro-1H-pyridazine-3,6-dicarboxylic acid and benzoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then treated with dimethyl sulfate to form the final Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate compound.

Scientific Research Applications

Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate has been shown to have potent anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for imaging applications in biological systems.

properties

Product Name

Dimethyl 6-benzoyl-2-phenyl-2,3-dihydro-3,4-pyridazinedicarboxylate

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

dimethyl 6-benzoyl-2-phenyl-3H-pyridazine-3,4-dicarboxylate

InChI

InChI=1S/C21H18N2O5/c1-27-20(25)16-13-17(19(24)14-9-5-3-6-10-14)22-23(18(16)21(26)28-2)15-11-7-4-8-12-15/h3-13,18H,1-2H3

InChI Key

OSKROUSEXVSNBZ-UHFFFAOYSA-N

SMILES

COC(=O)C1C(=CC(=NN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

COC(=O)C1C(=CC(=NN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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